molecular formula C15H27NO4 B2743014 tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2173996-81-9

tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2743014
CAS No.: 2173996-81-9
M. Wt: 285.384
InChI Key: XBRXYYPSKXHTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique molecular architecture, which includes a spiro junction connecting two distinct ring systems

Preparation Methods

The synthesis of tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and hydroxymethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired scale of production .

Chemical Reactions Analysis

tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5

Biological Activity

tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a compound with a unique spirocyclic structure that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological properties, and comparisons with related compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H27NO4
  • Molecular Weight : 285.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity.

Interaction with Biological Targets

Research indicates that the compound may act on various receptors and enzymes, although specific targets remain to be fully elucidated. The presence of the hydroxymethyl group is believed to enhance its binding affinity, contributing to its biological effects.

Antimicrobial Activity

Studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacterial strains, indicating potential applications in developing new antibiotics.

Analgesic Effects

Emerging research suggests that this compound may possess analgesic properties, similar to other spirocyclic derivatives that have been studied for pain management. Specific case studies indicate that certain structural modifications can enhance opioid receptor agonism, which could be relevant for therapeutic applications in pain relief.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to similar compounds:

Compound NameStructure TypeNotable Activities
tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate Thia derivativeAntimicrobial
tert-butyl 3-(iodomethyl)-9-oxa-2-azaspiro[5.5]undecane-9-carboxylate Iodo derivativePotential analgesic
tert-butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate Diaza derivativeOpioid receptor modulation

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that spirocyclic compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development.
  • Opioid Receptor Activity : Research on related spirocyclic derivatives indicated their potential as dual ligands for m-opioid receptors, which could lead to new treatments for chronic pain.
  • Synthesis and Characterization : The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological testing.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-11-15(5-4-12(16)10-17)6-8-19-9-7-15/h12,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRXYYPSKXHTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CO)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.